molecular formula C17H14ClN5 B2679295 8-(3-chlorobenzyl)-5-methyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine-3-carbonitrile CAS No. 860610-67-9

8-(3-chlorobenzyl)-5-methyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine-3-carbonitrile

货号: B2679295
CAS 编号: 860610-67-9
分子量: 323.78
InChI 键: UMFKDWTXGOMOJG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

8-(3-chlorobenzyl)-5-methyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine-3-carbonitrile is a useful research compound. Its molecular formula is C17H14ClN5 and its molecular weight is 323.78. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

生物活性

8-(3-chlorobenzyl)-5-methyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine-3-carbonitrile (CAS Number: 1389439-75-1) is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article focuses on its biological activity, particularly its anticancer properties and enzyme inhibition capabilities.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C17H14ClN5\text{C}_{17}\text{H}_{14}\text{ClN}_5

This structure features a complex arrangement that contributes to its biological interactions.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. A notable investigation into pyrazolo[1,5-a]pyrimidine derivatives demonstrated that several compounds exhibited significant growth inhibition across various cancer cell lines. Specifically, the compound achieved a mean growth inhibition (GI%) of 43.9% across 56 cell lines .

In Vitro Studies

In vitro tests have shown that this compound acts as a dual inhibitor of cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA). The compound exhibited an IC50 range of 0.09–1.58 µM for CDK2 and 0.23–1.59 µM for TRKA .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the phenyl moiety significantly influence the compound's inhibitory efficacy. For instance, a dimethoxy substitution resulted in improved potency against both CDK2 and TRKA .

Cytotoxicity and Cell Cycle Arrest

The cytotoxic effects of this compound were assessed using renal carcinoma cell lines (RFX 393), with results showing IC50 values of 11.70 µM and 19.92 µM for two selected derivatives compared to staurosporine as a reference . The treatment led to significant cell cycle arrest, particularly in the G0–G1 phase, suggesting that the compound effectively disrupts cancer cell proliferation.

Table 1: Summary of In Vitro Anticancer Activity

CompoundIC50 (CDK2)IC50 (TRKA)IC50 (RFX 393)
6s0.22 µM0.89 µM11.70 µM
6t--19.92 µM

Enzyme Inhibition

The pyrazolo[1,5-a]pyrimidine derivatives have also shown promising results in inhibiting various enzymes linked to cancer progression and inflammation. The inhibition of COX enzymes has been reported with some derivatives demonstrating IC50 values comparable to established drugs like celecoxib .

Case Studies

Several case studies have documented the efficacy of pyrazolo[1,5-a]pyrimidine derivatives in clinical settings. For example, compounds exhibiting selective protein inhibition have been linked to reduced tumor growth in preclinical models . Furthermore, ongoing research is exploring their potential in treating inflammatory conditions due to their COX-inhibitory activity .

属性

IUPAC Name

3-[(3-chlorophenyl)methyl]-7-methyl-1,3,8,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),7,9,11-tetraene-10-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN5/c1-11-15-5-6-22(10-12-3-2-4-14(18)7-12)17(15)23-16(21-11)13(8-19)9-20-23/h2-4,7,9H,5-6,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMFKDWTXGOMOJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C3=C1CCN3CC4=CC(=CC=C4)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。